molecular formula C9H8N2O3 B13152066 (4-Nitrobenzofuran-2-yl)methanamine

(4-Nitrobenzofuran-2-yl)methanamine

Katalognummer: B13152066
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: HRIMMEPRRLKGAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Nitrobenzofuran-2-yl)methanamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrobenzofuran-2-yl)methanamine typically involves the nitration of benzofuran followed by the introduction of the methanamine group. One common method is the electrophilic nitration of benzofuran using nitric acid and acetic acid, which yields 4-nitrobenzofuran. This intermediate can then be reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the use of sodium hydride as a base in an anhydrous environment can improve the efficiency of the reaction and reduce the need for additional purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Nitrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-Aminobenzofuran-2-yl)methanamine.

    Substitution: Various substituted benzofuran derivatives.

    Condensation: Schiff bases with potential biological activities.

Wissenschaftliche Forschungsanwendungen

(4-Nitrobenzofuran-2-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Nitrobenzofuran-2-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanamine group can also participate in hydrogen bonding and electrostatic interactions with molecular targets, enhancing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound without the nitro and methanamine groups.

    4-Nitrobenzofuran: Lacks the methanamine group but has similar biological activities.

    (4-Aminobenzofuran-2-yl)methanamine: The reduced form of (4-Nitrobenzofuran-2-yl)methanamine.

Uniqueness

This compound is unique due to the presence of both the nitro and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

(4-nitro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H8N2O3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5,10H2

InChI-Schlüssel

HRIMMEPRRLKGAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=C(OC2=C1)CN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.